Hapalindole A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92219-95-9 |
|---|---|
Molecular Formula |
C21H23ClN2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(2R,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21-/m0/s1 |
InChI Key |
UGBGKUYYYCTXAK-DJNKVENRSA-N |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Isomeric SMILES |
C[C@@]1([C@@H](C[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
Canonical SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Synonyms |
hapalindole A |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Chemical Ecology
Primary Producers: Cyanobacteria of the Order Stigonematales
The Stigonematales order of cyanobacteria is recognized as the sole source of hapalindole-type alkaloids. nih.gov These compounds, including Hapalindole A, have been isolated from various genera within this order, highlighting the specialized metabolic capabilities of these organisms.
The initial discovery of the hapalindole class of compounds, including this compound, was from the cyanobacterium Hapalosiphon fontinalis. thieme-connect.com In 1984, Moore and colleagues first reported the isolation of Hapalindoles A and B from this species. nih.gov Subsequent investigations of H. fontinalis have led to the identification of a diverse suite of related alkaloids. nih.gov
Various species within the genus Fischerella are prolific producers of hapalindoles and related alkaloids. Bioassay-guided fractionation of extracts from Fischerella has yielded several hapalindole congeners, such as 12-epi-Hapalindole E isonitrile, 12-epi-hapalindole C isonitrile, and 12-epi-hapalindole J isonitrile. nih.gov The genus is known for producing a wide array of isonitrile-containing indole (B1671886) alkaloids, including hapalindoles, ambiguine (B12290726) isonitriles, and fischerindoles. acs.org
Chemical investigations of cultured Westiellopsis sp. (SAG strain number 20.93) have resulted in the isolation of several hapalindole-type alkaloids. researchgate.net Along with new compounds, known hapalindoles including this compound, C, G, H, I, J, and U were identified from this genus, demonstrating its significance as a source of these natural products. researchgate.net
Westiella intricata Borzi UH strain HT-29-1 is another member of the Stigonemataceae family that produces hapalindole-related compounds. ias.ac.innih.gov While often studied for its production of welwitindolinones, which are biosynthetically related to hapalindoles, this species also contributes to the chemical diversity of this class of alkaloids. ias.ac.innih.gov
The cultured cyanobacterium Fischerella ambigua (UTEX 1903) has been a significant source for the discovery of novel hapalindole-related alkaloids. Early studies on this strain by Moore and colleagues led to the isolation of several ambiguine isonitriles and hapalindoles. More recent bioassay-guided chemical investigations have continued to yield new and previously described indole alkaloids from this particular strain.
Isolation Methodologies from Cyanobacterial Cultures
The isolation of this compound from cyanobacterial cultures is a multi-step process that begins with the cultivation of the producing organism, followed by extraction and a series of chromatographic purifications.
Initially, the cyanobacterial biomass is mass-cultured and subsequently harvested. The freeze-dried biomass is then extracted to obtain a crude extract. A common solvent system used for this extraction is a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH, typically in a 1:1 ratio), which is effective in extracting a broad range of secondary metabolites, including the lipophilic hapalindoles.
This crude extract, which often shows biological activity in preliminary screens, is then subjected to various chromatographic techniques for the separation and purification of the target compounds. A typical purification scheme involves a combination of the following methods:
Silica Gel Chromatography: This technique is often used as an initial step to fractionate the crude extract based on the polarity of the constituent compounds.
Sephadex LH-20 Chromatography: This size-exclusion chromatography method is employed to separate compounds based on their molecular size.
Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) is a crucial step for the final purification of this compound and its analogs. This method separates compounds based on their hydrophobicity.
Bioassay-guided fractionation is a powerful strategy employed in the isolation process. In this approach, the fractions obtained after each chromatographic step are tested for a specific biological activity. Only the active fractions are carried forward for further purification, which streamlines the process of isolating the bioactive compounds of interest. The structure of the purified this compound is then confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Role of Hapalindoles in Cyanobacterial Chemical Ecology
The production of hapalindole alkaloids by cyanobacteria of the order Stigonematales is not a random occurrence; these compounds play significant roles in the chemical ecology of the producing organisms. nih.govrsc.org The ecological functions of hapalindoles are primarily associated with defense and interference competition, allowing these cyanobacteria to thrive in complex microbial communities. nih.govmdpi.com These bioactive metabolites mediate interactions such as allelopathy and feeding deterrence. nih.govresearchgate.net
The initial discovery of this compound from Hapalosiphon fontinalis was driven by the observation of its antimicrobial activity against another cyanobacterium, Anabaena oscillarioides. nih.gov This allelopathic potential was further confirmed by studies showing that this compound, an isonitrile- and chlorine-bearing alkaloid, was largely responsible for the growth inhibition of Anabaena spp. nih.govmdpi.com Allelopathy, the chemical inhibition of one organism by another, is a crucial strategy for resource competition. By releasing hapalindoles, cyanobacteria can suppress the growth of competing photoautotrophs, such as other cyanobacteria and algae, thereby securing access to essential resources like light and nutrients. nih.govmdpi.com
Research has demonstrated the broader anti-cyanobacterial and antialgal activities of the hapalindole family. For instance, 12-epi-hapalindole F isothiocyanate has been shown to inhibit the growth of cyanobacteria from the genera Microcystis and Synechococcus. nih.govmdpi.com This suggests that the production of a suite of related hapalindole compounds provides a broad-spectrum defense against a variety of potential competitors. mdpi.com
In addition to mediating competitive interactions, hapalindoles serve as a potent defense mechanism against predation. nih.gov As primary producers, cyanobacteria are a food source for numerous herbivores, from zooplankton to insect larvae. nih.gov Several hapalindoles have been identified as active insecticides. nih.govresearchgate.net A screening of cyanobacterial strains for toxicity against chironomid larvae identified four hapalindoles, including 12-epi-hapalindole J isonitrile and 12-epi-hapalindole C isonitrile, as effective insecticides. nih.gov This feeding deterrence is a critical factor that can contribute to the formation and persistence of cyanobacterial blooms by reducing grazing pressure. nih.gov The wide range of biological activities, from antibacterial and antimycotic to insecticidal, underscores the vital role of these complex alkaloids in the survival and ecological success of Stigonematalean cyanobacteria. nih.govnih.gov
The following table summarizes the observed ecological roles of selected hapalindole compounds.
| Compound Name | Producing Organism (Example) | Observed Ecological Role | Target Organism(s) |
| This compound | Hapalosiphon fontinalis | Allelopathy (Anti-cyanobacterial) | Anabaena oscillarioides, Anabaena spp. |
| 12-epi-hapalindole F isothiocyanate | Fischerella sp. | Allelopathy (Anti-cyanobacterial) | Microcystis, Synechococcus |
| 12-epi-hapalindole J isonitrile | Not specified in sources | Feeding Deterrence (Insecticidal) | Chironomid larvae |
| 12-epi-hapalindole C isonitrile | Not specified in sources | Feeding Deterrence (Insecticidal) | Chironomid larvae |
| Hapalindole L | Not specified in sources | Feeding Deterrence (Insecticidal) | Chironomid larvae |
| 12-epi-hapalindole E isonitrile | Not specified in sources | Feeding Deterrence (Insecticidal) | Chironomid larvae |
Total Synthesis and Synthetic Methodologies
Enantioselective Synthesis
Ruthenium-Catalyzed Asymmetric Hydrogenationsemanticscholar.org
Ruthenium-catalyzed asymmetric hydrogenation has proven to be a powerful tool in constructing the chiral core structure of hapalindole-type alkaloids. This methodology allows for the enantioselective synthesis of key intermediates, such as the trans-1-indolyl-2-isopropenylcyclohexane skeleton, which is common to many hapalindoles rsc.orgnih.govrsc.orgnih.gov. By employing dynamic kinetic resolution (DKR) in conjunction with ruthenium catalysis, chemists can efficiently generate chiral centers from prochiral ketones, setting the stage for the divergent synthesis of various hapalindole analogs rsc.orgnih.govrsc.orgnih.govrsc.org. This approach enables access to both enantiomers of the core skeleton by simply altering the configuration of the chiral catalyst nih.govrsc.org.
Strategies for Chiral Core Structure Constructionsemanticscholar.org
The construction of the chiral core structure, particularly the trans-1-indolyl-2-isopropenylcyclohexane moiety, is central to hapalindole synthesis. Beyond ruthenium-catalyzed asymmetric hydrogenation, other strategies have been employed. For instance, a Diels-Alder reaction has been utilized to efficiently assemble the bicyclo[2.2.2]oct-2-ene system, which serves as a precursor to the tricyclic framework of hapalindole Q acs.org. Additionally, bioinspired oxidative cyclization strategies, such as a Prins-type cyclization, have been developed to forge the complex ring systems, often starting from indole (B1671886) derivatives and prenyl units scribd.comnih.govthieme-connect.com. These methods aim to control the stereochemistry at critical positions, including the challenging quaternary stereocenter often found in these alkaloids rsc.orgnih.govrsc.org.
Protecting Group-Free Synthetic Routesscribd.comnih.gov
The elimination or significant reduction of protecting group usage is another critical advancement in the synthesis of hapalindoles nih.govnih.govnih.govpitt.eduu-tokyo.ac.jp. Protecting groups, while often necessary, add steps, cost, and complexity to a synthesis. Developing protecting-group-free routes allows for more streamlined and efficient access to complex molecules, enabling the preparation of significant quantities of single enantiomers in fewer steps than traditional methods nih.govnih.govpitt.eduu-tokyo.ac.jp. This strategy leverages the inherent reactivity of functional groups, such as the indole nitrogen and isonitrile moiety, in carefully designed synthetic sequences nih.govpitt.edu.
Divergent and Unified Synthetic Approachesu-tokyo.ac.jpsemanticscholar.orgnih.gov
The development of both divergent and unified synthetic approaches has been instrumental in accessing the diverse family of hapalindole-type alkaloids.
Unified Approaches: These strategies often employ a common intermediate that can be elaborated into multiple distinct hapalindole analogs. For example, a direct indole coupling methodology has enabled the efficient, practical, and scalable synthesis of several hapalindole family members from a shared precursor nih.govacs.orgacs.orgnih.gov. Similarly, a bioinspired oxidative cyclization strategy has facilitated a unified approach to hapalindole Q and its 12-epi-isonitrile analog scribd.comnih.govthieme-connect.com.
Divergent Approaches: These methods allow for the synthesis of different hapalindole structures from a common starting point or intermediate by varying reaction pathways or conditions. A notable example is the use of ruthenium-catalyzed asymmetric hydrogenation to construct the chiral core, followed by a switchable sequence of methylation and aldol (B89426) reactions to install chiral quaternary stereocenters, enabling the divergent synthesis of (+)-hapalindole Q, (-)-12-epi-hapalindole Q isonitrile, (-)-hapalindole D, and (+)-12-epi-fischerindole U isothiocyanate rsc.orgnih.govnih.govrsc.org.
Total Syntheses of Specific Hapalindoles and Analogs
The total synthesis of various hapalindole family members has been a testament to the ingenuity of synthetic chemists.
Hapalindoles H, J, M, O, U
The synthesis of various Hapalindole derivatives, including H, J, M, O, and U, has been a significant area of research. For instance, Hapalindoles J and U have been synthesized using a novel silyl (B83357) ether-based strategy that rapidly constructs the 6:5:6:6 ring system nih.gov. Hapalindole H has been synthesized via a strategy involving allylation of an indole precursor followed by oxidative conditions and Lewis acid activation, leading to an aza-Prins cyclization thieme-connect.comthieme-connect.com. Other routes to Hapalindole H have utilized a biomimetic, redox-neutral cascade Prins-type cyclization uchicago.eduresearchgate.netacs.org. Scalable routes to Hapalindole U have been achieved through an oxidative indole-enolate coupling nih.gov.
12-epi-Hapalindole Q isonitrile
The synthesis of 12-epi-Hapalindole Q isonitrile has been accomplished through divergent enantioselective approaches. One notable strategy involves ruthenium-catalyzed asymmetric hydrogenation of a ketone to construct the chiral core, followed by a switchable sequence of methylation and acetylation/aldol reactions to establish the chiral quaternary stereocenter researchgate.netnih.gov. Other synthetic routes have also been reported, employing strategies like aza-Prins cyclization nih.govdivyarasayan.org.
Hapalonamide H
Hapalonamide H, a member of the hapalonamide subfamily characterized by an oxidatively cleaved indole ring, has been synthesized via racemic routes digitellinc.com. The synthesis of Hapalonamide H has also been achieved as part of broader efforts utilizing a biomimetic, redox-neutral cascade Prins-type cyclization strategy nih.govresearchgate.netacs.org.
Deschloro 12-epi-Fischerindole I Nitrile
The synthesis of Deschloro 12-epi-Fischerindole I Nitrile has been achieved through various methods, including a unified and bioinspired oxidative cyclization strategy nih.gov. Other approaches have involved Lewis acid-catalyzed cascade reactions divyarasayan.org or palladium-catalyzed oxidative Heck C−H functionalization researchgate.net. This compound has also shown weak cytotoxic activity against HT-29 cells mdpi.com.
Deschloro 12-epi-Fischerindole W Nitrile
Similar to its isomer, Deschloro 12-epi-Fischerindole W Nitrile has been synthesized using bioinspired oxidative cyclization strategies nih.gov. Its synthesis has also been reported via palladium-catalyzed oxidative Heck C−H functionalization researchgate.net and other cascade cyclization protocols divyarasayan.orgscribd.com.
Ambiguine (B12290726) P
Ambiguine P, a pentacyclic member of the hapalindole alkaloids, presents significant synthetic challenges due to its fused seven-membered ring. Its total synthesis has been achieved through strategies inspired by biosynthesis, employing a Cope/Prins/Friedel–Crafts cascade acs.orgacs.org. Other approaches have utilized sequential alkylations of an indole core, incorporating a Nicholas reaction to form the seven-membered ring and amide-directed functionalization to set a quaternary center nih.gov. A concise synthesis has also been reported, starting from a cycloheptanone (B156872) derivative nsf.gov.
Welwitindolinone A
Welwitindolinone A isonitrile, characterized by a spiro-oxindole core fused to a bicyclo[4.2.0]octane system, has been a notable synthetic target. Key synthetic strategies include a regio- and diastereoselective [2+2] ketene (B1206846) cycloaddition to establish the bicyclo[4.2.0]octane core, followed by a chloronium ion mediated semipinacol rearrangement to install a quaternary center and a chlorine atom simultaneously acs.orgacs.orgorganic-chemistry.orgnih.govuq.edu.au. Other synthetic routes have explored anionic cyclization and direct indole coupling methodologies researchgate.netnih.gov.
Data Tables
Table 1: Key Synthetic Methodologies for Hapalindole Alkaloids
| Compound | Primary Synthetic Strategy/Key Reaction | Key Research Groups/References |
| Hapalindole A (General Class) | Oxidative Indole-Enolate Coupling, Cascade Prins-Type Cyclization, Lewis Acid-Mediated Cyclizations | Baran, Li, Moore, Maji nih.govnih.govrsc.orgnih.govacs.orgacs.orgthieme-connect.com |
| Hapalindoles H, J, M, O, U | Silyl ether-based strategy, Aza-Prins cyclization, Oxidative indole-enolate coupling | Li, Baran, Natsume nih.govthieme-connect.comnih.gov |
| 12-epi-Hapalindole Q isonitrile | Ruthenium-catalyzed asymmetric hydrogenation, Aza-Prins cyclization | Li, Baran researchgate.netnih.govdivyarasayan.org |
| Hapalonamide H | Racemic routes, Biomimetic cascade Prins-type cyclization | Li, Maji nih.govresearchgate.netacs.orgdigitellinc.com |
| Deschloro 12-epi-Fischerindole I Nitrile | Oxidative cyclization, Cascade reactions, Pd-catalyzed oxidative Heck C−H functionalization | Li, Maji nih.govdivyarasayan.orgresearchgate.net |
| Deschloro 12-epi-Fischerindole W Nitrile | Oxidative cyclization, Cascade reactions, Pd-catalyzed oxidative Heck C−H functionalization | Li, Maji nih.govresearchgate.net |
| Ambiguine P | Cope/Prins/Friedel–Crafts cascade, Sequential indole alkylations, Nicholas reaction | Baran, Sarpong acs.orgnih.govnsf.govorganic-chemistry.org |
| Welwitindolinone A | [2+2] Ketene cycloaddition, Chloronium ion mediated semipinacol rearrangement, Anionic cyclization | Baran, Wood, Reisman nih.govacs.orgacs.orgorganic-chemistry.orgnih.govuq.edu.au |
Structure Activity Relationships Sar and Structural Elucidation
Scaffold Importance (e.g., Hapalindole Q scaffold for YAP1 binding)
The hapalindole family of indole (B1671886) terpenoids, originating from cyanobacteria, has garnered significant interest due to their diverse biological activities mathewsopenaccess.commathewsopenaccess.comresearchgate.net. Within this family, the core hapalindole scaffold has been identified as fundamentally important for specific biological interactions, particularly concerning the modulation of the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1) researcher.lifechemsoc.org.cnpnas.orgresearchgate.netpnas.orgnih.gov.
Research focusing on Hapalindole Q has elucidated its role as a macroautophagy inhibitor through the noncanonical degradation of YAP1 via chaperone-mediated autophagy (CMA) researcher.lifechemsoc.org.cnpnas.orgpnas.orgnih.gov. Crucially, preliminary structure-activity relationship (SAR) studies have pinpointed the hapalindole scaffold itself as essential for this YAP1 binding and subsequent degradation researcher.lifechemsoc.org.cnpnas.orgresearchgate.netpnas.orgnih.gov. This implies that the characteristic polycyclic ring system and fused indole moiety of the hapalindole structure are critical determinants for engaging with YAP1 mathewsopenaccess.comchemsoc.org.cnresearchgate.net.
In contrast, SAR investigations have revealed that the isothiocyanate group, a common functional group in some hapalindoles, is not essential for YAP1 binding researcher.lifechemsoc.org.cnpnas.orgpnas.orgnih.gov. Analogs of Hapalindole Q lacking this isothiocyanate group demonstrated comparable binding affinities to YAP1, underscoring the primacy of the core scaffold in mediating this interaction pnas.org. This finding provides valuable insight into the structural requirements for targeting YAP1 within the hapalindole class, suggesting that modifications elsewhere on the scaffold might be explored to optimize activity or target specificity, while retaining the core structure for YAP1 engagement. While Hapalindole A is a member of this family, specific SAR studies directly linking its core scaffold to YAP1 binding are less detailed in the provided literature compared to Hapalindole Q. However, the general importance of the hapalindole scaffold for YAP1 binding, as demonstrated by Hapalindole Q, suggests a potential conserved role for this structural motif across the family.
Data Table: Hapalindole Q and Analogs Binding Affinity to YAP1
Biological Activities and Proposed Mechanisms of Action
Antimicrobial Activities
Hapalindoles are recognized for their broad-spectrum antimicrobial potential, effectively inhibiting the growth of various microbial species. thieme-connect.comresearchgate.netnih.govmdpi.com
Hapalindole-type alkaloids have demonstrated substantial antibacterial effects against a wide range of Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org Studies have reported Minimum Inhibitory Concentration (MIC) values for various hapalindoles against different bacterial pathogens. For instance, Hapalindoles A-H exhibited MIC values ranging from 0.06 to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Furthermore, specific compounds like Hapalindole T showed potent activity, with an MIC of 0.25 µg/mL against S. aureus and 2.0 µg/mL against Pseudomonas aeruginosa. nih.gov Related compounds, such as ambiguines, have also displayed significant antibacterial activity, with Ambigunine I showing an MIC of 0.078 µg/mL against Staphylococcus albus and 0.312 µg/mL against Bacillus subtilis. nih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of Hapalindoles and Related Compounds Against Bacteria
| Compound | Target Organism(s) | MIC Value(s) | Reference(s) |
| Hapalindoles A-H | Staphylococcus aureus, Streptococcus pneumoniae | 0.06 - 64 µg/mL | nih.gov |
| Hapalindole T | Staphylococcus aureus | 0.25 µg/mL | nih.gov |
| Hapalindole T | Pseudomonas aeruginosa | 2.0 µg/mL | nih.gov |
| Ambigunine H | Staphylococcus albus | 0.625 µg/mL | nih.gov |
| Ambigunine H | Bacillus subtilis | 1.25 µg/mL | nih.gov |
| Ambigunine I | Staphylococcus albus | 0.078 µg/mL | nih.gov |
| Ambigunine I | Bacillus subtilis | 0.312 µg/mL | nih.gov |
| Hapalindole X, A, Hapalonamide H | Mycobacterium tuberculosis | 0.6 - 2.5 μM | mathewsopenaccess.comresearchgate.net |
| Fischambiguine B | Mycobacterium tuberculosis | 2 μM | nih.gov |
| Ambiguine (B12290726) G nitrile | Staphylococcus aureus | 6.6 μM | nih.gov |
| Ambiguine G nitrile | Mycobacterium tuberculosis | 49.7 μM | nih.gov |
| Ambiguine K isonitrile | Mycobacterium tuberculosis | 6.6 μM | arabjchem.org |
| Ambiguine M isonitrile | Mycobacterium tuberculosis | 7.5 μM | arabjchem.org |
| Hapalindole G | Mycobacterium tuberculosis | 6.8 μM | arabjchem.org |
| Hapalindole H | Mycobacterium tuberculosis | 11.3 μM | arabjchem.org |
Following the inhibition of RNA polymerase, a consequence for bacterial cells is the disruption of protein biosynthesis. Research suggests that by interfering with RNA polymerase, hapalindoles consequently disturb the process of protein synthesis. thieme-connect.comresearchgate.netthieme-connect.com For instance, 12-epi-hapalindole E isonitrile and calothrixin A have been shown to inhibit both RNA and protein synthesis in Bacillus subtilis. frontiersin.orgresearchgate.net
Hapalindole-type alkaloids possess significant antifungal properties, demonstrating efficacy against a range of fungal pathogens. nih.govbenchchem.comnih.gov They have shown activity against genera such as Aspergillus, Penicillium, and Candida. nih.gov For example, hapalindoles isolated from Hapalosiphon fontinalis have exhibited in vivo activity against Candida albicans and Trichophyton mentagrophytes. mathewsopenaccess.com Furthermore, Hapalindole X, A, and hapalonamide H have displayed activity against Candida albicans, with MIC values in the micromolar range. mathewsopenaccess.comresearchgate.net Hapalindoles are considered potent fungicides. google.com
Hapalindole Q and Macroautophagy Inhibition
Insecticidal Activity
Hapalindoles have demonstrated significant toxicity towards insect larvae, positioning them as potential agents for pest management. Specific hapalindole congeners, including 12-epi-hapalindole E isonitrile, 12-epi-hapalindole C isonitrile, 12-epi-hapalindole J isonitrile, and hapalindole L, have been identified as acutely toxic to insect larvae thieme-connect.comresearchgate.net. Hapalindole J, for instance, was found to be lethal to the freshwater crustacean Thamnocephalus platyurus researchgate.net. Furthermore, Hapalindole C has shown efficacy in killing Chironomus riparius larvae at concentrations as low as 26 μM benchchem.com.
Modulation of Sodium Channels in Excitable Cells
The insecticidal activity of hapalindoles is strongly suggested to be linked to their ability to modulate sodium channels in excitable cells thieme-connect.comresearchgate.netmdpi.comnih.gov. Studies conducted on neuroblastoma cell lines, which are excitable mammalian cells, have provided evidence for this mechanism. These studies indicated that hapalindoles act as sodium channel-modulating neurotoxins thieme-connect.comresearchgate.netthieme-connect.com.
Inhibition of Veratridine-Induced Depolarization
A key finding supporting the sodium channel modulation hypothesis is the observed inhibition of veratridine-induced depolarization by hapalindoles thieme-connect.comresearchgate.netthieme-connect.comacs.org. Veratridine is known to activate voltage-gated sodium channels, leading to depolarization. Hapalindoles, when applied to neuroblastoma cells, mimicked the effect of neosaxitoxin by inhibiting this veratridine-induced depolarization thieme-connect.comresearchgate.netthieme-connect.comacs.org. Importantly, this modulation of sodium channels occurred without inducing cytotoxicity or affecting cell viability in these mammalian cell lines thieme-connect.comresearchgate.netthieme-connect.comacs.org.
Table 1: Insecticidal Activity of Selected Hapalindoles
| Compound(s) | Target Organism/System | Effect | Reference Snippet(s) |
| 12-epi-Hapalindole J isonitrile | Chironomus riparius larvae | Killed 100% at 26 μM (48h) | benchchem.com |
| 12-epi-Hapalindole C | Chironomus riparius larvae | Similar activity to J isonitrile | benchchem.com |
| Hapalindole L | Chironomus riparius larvae | Similar activity to J isonitrile | benchchem.com |
| Hapalindole 32 | Chironomus riparius larvae | Similar activity to J isonitrile | benchchem.com |
| Hapalindole J | Thamnocephalus platyurus | Lethal | researchgate.net |
| Hapalindole C | Chironomus riparius larvae | Effective in killing at 26 μM | benchchem.com |
Immunomodulatory Activity
In the search for novel agents to treat autoimmune diseases and cancers, cyanobacteria have emerged as a significant source of immunomodulatory compounds. A screening of a large collection of cyanobacteria extracts revealed several that possessed immunomodulatory effects, with extracts from Hapalosiphon sp. CBT1235 being particularly active thieme-connect.comarabjchem.orgresearchgate.net. Subsequent studies identified five hapalindoles as the compounds responsible for this observed immunomodulatory effect.
Inhibition of T Cell Proliferation
Hapalindoles have demonstrated a notable capacity to modulate the activity of human immune cells, specifically by inhibiting T cell proliferation thieme-connect.comarabjchem.orgresearchgate.net. Hapalindole A was identified as the most potent compound in this regard, reducing T cell proliferation with an IC50 value of 1.56 µM thieme-connect.comarabjchem.orgresearchgate.net. In contrast, formamide (B127407) derivatives, such as this compound-formamide and Hapalindole J-formamide, exhibited significantly lower activity, underscoring the importance of the isonitrile functional group for this antiproliferative effect thieme-connect.comarabjchem.orgresearchgate.net. While this compound also induced T cell apoptosis at higher concentrations, its inhibitory effect on T cell proliferation was measurable at concentrations up to tenfold lower, suggesting its potential as an anti-inflammatory agent thieme-connect.comarabjchem.orgresearchgate.net.
Chemical Derivatization and Analog Development
Synthetic Modifications for Activity Modulation
Research into hapalindoles, including Hapalindole A, has highlighted the importance of systematic structural modifications to modulate their biological activity. Structure-activity relationship (SAR) studies are a cornerstone in this endeavor, aiming to identify key pharmacophores and optimize potency and selectivity benchchem.comrsc.org. Total synthesis efforts have provided access to this compound and its analogs, enabling detailed investigations into how specific structural features influence bioactivity nih.govresearchgate.netscribd.comresearchgate.netacs.org.
Table 1: Summary of Synthetic Modifications and Activity Modulation
| Analog Name | Key Structural Modification | Biological Target/Assay | Reported Activity/Effect | Citation |
| This compound | Parent compound (chlorinated, isonitrile) | T-cell proliferation inhibition | IC50 = 1.56 µM | researchgate.netresearchgate.netuni-halle.deacs.org |
| This compound | Presence of chlorine | Bioactivity modulation | Chlorine contributes to bioactivity; SAR studies needed for optimization | uni-halle.debenchchem.com |
| Hapalindole Q | Core scaffold | YAP1 binding and degradation | Essential for YAP1 binding and degradation | researchgate.netnih.gov |
| This compound-formamide | Replacement of isonitrile with formamide (B127407) | T-cell proliferation inhibition | Significantly reduced activity compared to this compound | researchgate.netuni-halle.deacs.org |
| Hapalindole J-formamide | Replacement of isonitrile with formamide | T-cell proliferation inhibition | Significantly reduced activity compared to Hapalindole J | researchgate.netuni-halle.deacs.org |
Derivatization to Formamide Analogs and Activity Impact
A significant area of derivatization involves the conversion of the isonitrile functional group, characteristic of many bioactive hapalindoles, into a formamide moiety. This modification has been explored through both isolation of natural formamide analogs and synthetic approaches. Studies have consistently shown that these formamide derivatives exhibit markedly reduced biological activity compared to their isonitrile counterparts.
Specifically, this compound-formamide and Hapalindole J-formamide, when compared to this compound and Hapalindole J respectively, display considerably lower potency in assays such as T-cell proliferation inhibition researchgate.netuni-halle.deacs.org. Beyond reduced potency, these formamide analogs also demonstrate less selectivity, showing a less favorable ratio between antiproliferative effects and apoptotic induction researchgate.netacs.org. This suggests that the isonitrile group is crucial for the antiproliferative bioactivity observed in the parent hapalindoles, and its conversion to a formamide significantly diminishes this activity uni-halle.debenchchem.com.
Table 2: Impact of Formamide Derivatization on Activity
| Analog Name | Modification | Biological Target/Assay | Reported Activity/Effect | Citation |
| This compound-formamide | Conversion of isonitrile to formamide | T-cell proliferation inhibition | Much lower activity than this compound; less selective for antiproliferative over apoptotic effects | researchgate.netuni-halle.deacs.org |
| Hapalindole J-formamide | Conversion of isonitrile to formamide | T-cell proliferation inhibition | Much lower activity than Hapalindole J; less selective for antiproliferative over apoptotic effects | researchgate.netuni-halle.deacs.org |
Strategies for Tuning Activity and Potency through Functional Group Introduction
The development of strategies to tune the activity and potency of hapalindoles primarily revolves around the targeted introduction or modification of functional groups on the complex molecular scaffold. SAR studies are instrumental in guiding these efforts, identifying which structural elements are critical for desired biological effects benchchem.comrsc.org.
The isonitrile functional group has been identified as a key determinant of bioactivity, particularly for antiproliferative effects uni-halle.debenchchem.com. Therefore, strategies aimed at preserving or enhancing the presence and electronic properties of this group, or exploring bioisosteres, could be avenues for tuning potency. Similarly, the role of halogenation, such as the chlorine atom in this compound, highlights that the introduction of halogens at specific positions can significantly influence activity uni-halle.debenchchem.com. Research into Hapalindole Q's interaction with YAP1 suggests that modifications to the core tetracyclic or tricyclic ring system itself, beyond simple functional group additions, are also critical for target engagement and efficacy researchgate.netnih.gov. Consequently, strategies involve not only direct functional group manipulation but also exploring variations in the core ring structures and stereochemistry, often facilitated by advances in total synthesis and biosynthetic pathway engineering nih.govnih.govrsc.orgresearchgate.netacs.orgnih.govrsc.org.
Compound List:
this compound
Hapalindole J
this compound-formamide
Hapalindole J-formamide
Hapalindole Q
Prospective Research Directions and Potential Applications
Development as Research Tools and Probes
The intricate mechanisms underlying the biological activities of hapalindoles present significant opportunities for their development as research tools and probes. A key area of investigation is the elucidation of their precise biochemical targets and modes of action, which remain largely uncharacterized researchgate.net.
The identified ability of hapalindoles to modulate sodium channels researchgate.netbenchchem.com could be leveraged to create specific molecular probes for studying ion channel function in cellular and biochemical assays. Furthermore, their observed immunomodulatory effects on T cell proliferation researchgate.netthieme-connect.com could be utilized to dissect signaling pathways involved in immune responses. Understanding these pathways is crucial, especially given that the specific mechanisms of action in human immune cells require further investigation thieme-connect.com. Additionally, the complex biosynthetic pathways of hapalindoles, involving enzymes like Stig cyclases, serve as valuable models for studying natural product biosynthesis and enzyme mechanisms within cyanobacteria nih.govresearchgate.netnih.gov.
Bioengineering of Hapalindole Biosynthesis for Analog Production
The structural complexity of hapalindoles poses challenges for their efficient total chemical synthesis, making bioengineering approaches an attractive strategy for producing both natural variants and novel analogs nih.govresearchgate.net. Recent advancements have demonstrated the successful engineered production of hapalindole H and 12-epi-hapalindole U in the fast-growing cyanobacterium Synechococcus elongatus UTEX 2973, achieving titers of 0.75–3 mg/L nih.gov.
This engineered production system allows for controllable synthesis and scalable access to these complex molecules. By manipulating genes encoding specific cyclase enzymes, researchers can influence the stereochemistry of the resulting products, thereby generating diverse analogs with potentially enhanced or altered biological activities nih.gov. Establishing such robust expression systems in cyanobacteria offers a facile route to obtaining these valuable compounds and exploring their functional characteristics, paving the way for the discovery of new bioactive molecules nih.gov.
Advanced Synthetic Methodologies for Accessing Diverse Analogs
The intricate polycyclic architecture of hapalindoles has spurred considerable research into their total synthesis nih.govresearchgate.netresearchgate.net. Advanced synthetic methodologies, including the application of direct indole (B1671886) coupling, have facilitated efficient, practical, and scalable routes to various hapalindole family members, such as hapalindole Q and several 12-epi-hapalindoles researchgate.net. These synthetic strategies often emphasize principles of "redox economy," minimizing unnecessary redox manipulations during the synthesis researchgate.net.
The isonitrile functional group present in hapalindoles is particularly amenable to diverse chemical modifications, including nucleophilic additions and substitutions, which can yield analogs with altered biological activities smolecule.com. These synthetic approaches are critical for generating libraries of analogs to thoroughly investigate structure-activity relationships (SAR) and optimize compounds for enhanced therapeutic potential nih.govresearchgate.net.
Further Elucidation of Biochemical Targets and Pathways
A critical area for future research involves a deeper understanding of the molecular mechanisms by which hapalindoles exert their diverse biological effects researchgate.net. The specific biochemical targets responsible for their antibacterial, antifungal, anticancer, and insecticidal activities are not yet fully understood researchgate.net. For instance, while hapalindoles are known to modulate sodium channels researchgate.netbenchchem.com, the precise interactions and subsequent cellular pathways remain to be elucidated.
Future research should focus on identifying the specific proteins or enzymes to which hapalindoles bind. This knowledge is fundamental for uncovering novel mechanisms of action, particularly in areas such as cancer progression smolecule.com, immune cell signaling thieme-connect.com, and combating microbial resistance. Understanding these molecular pathways is essential for the rational design and optimization of hapalindole-based therapeutics.
Exploration of Novel Biological Activities
While hapalindoles are recognized for their anticancer, antimicrobial, and insecticidal properties researchgate.netsmolecule.comnih.govnih.govbenchchem.comemanresearch.orgnih.gov, there remains significant scope for exploring less characterized biological activities. Their potential neuroprotective or neuroactive roles, suggested by their sodium channel modulation ontosight.aibenchchem.com, warrant further in-depth investigation.
The observed immunomodulatory effects, specifically the inhibition of T cell proliferation researchgate.netthieme-connect.com, could be explored more extensively to understand their potential in treating autoimmune diseases or as adjuncts in cancer immunotherapy. Furthermore, systematic screening of hapalindole compound libraries against a broader range of biological targets, including viral proteins frontiersin.org and enzymes involved in metabolic disorders, could uncover entirely new therapeutic applications.
Structure-Based Drug Design Approaches
The complex polycyclic structures of hapalindoles, combined with their wide-ranging biological activities, make them ideal scaffolds for structure-based drug design (SBDD) researchgate.netjetir.org. A thorough understanding of structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic profiles nih.govresearchgate.nettandfonline.com. For example, the presence of the isonitrile functional group is crucial for antiproliferative activity, with formamide (B127407) derivatives exhibiting weaker effects thieme-connect.com. Similarly, chlorination can influence anticancer activity benchchem.com.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how structural modifications might impact binding to specific targets, such as viral proteins frontiersin.org or enzymes involved in disease pathways. These in silico approaches can effectively guide the synthesis of novel analogs with improved therapeutic potential.
Compound List
Hapalindole A
Hapalindole B
Hapalindole C
Hapalindole D
Hapalindole E
Hapalindole F
Hapalindole G
Hapalindole H
Hapalindole I
Hapalindole J
Hapalindole K
Hapalindole L
Hapalindole M
Hapalindole N
Hapalindole O
Hapalindole P
Hapalindole Q
Hapalindole T
Hapalindole U
Hapalindole V
12-epi-Hapalindole C isonitrile
12-epi-Hapalindole D
12-epi-Hapalindole E isonitrile
12-epi-Hapalindole G
12-epi-Hapalindole I
12-epi-Hapalindole J isonitrile
12-epi-Hapalindole U
Rel-Deschloro Hapalindole I
Rel-Hapalindole X
Fischerindole G
Fischerindole I
Fischerindole L
Welwitindolinone A
N-methylwelwitindolinone C
N-methylwelwitindolinone C isothiocyanate
Calothrixin A
FamC1/FilC1 (Enzymes)
HpiC1 (Enzyme)
Cryptophycin-1
Dolastatin
Monomethyl auristatin E
Noscomin
Pahayokolide A
Gardflorine A
Gardflorine B
Gardflorine C
Cytochalasin Z8
Aspulvinone D
Talaromyolide D
Rocaglamide
Daunorubicin
Staurosporine
Taxol
Hydrogen peroxide
Saxitoxins
Anatoxins
Neosaxitoxin
Q & A
Basic Research Questions
Q. What experimental methods are used to characterize the biosynthetic pathways of Hapalindole A?
- Answer : this compound biosynthesis is typically studied using isotopic labeling (e.g., -acetate or -ammonia) to trace precursor incorporation in cyanobacterial cultures. Genomic analysis (e.g., PCR amplification of indole-isoprenoid gene clusters) and heterologous expression in model organisms like E. coli or Anabaena are employed to identify key enzymes (e.g., prenyltransferases, cyclases). Data validation requires HPLC-MS for intermediate detection and NMR for structural confirmation .
Q. How is this compound structurally characterized, and what analytical techniques are critical for reproducibility?
- Answer : Structural elucidation relies on tandem techniques:
- NMR : , , 2D-COSY, and NOESY to resolve stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.
- X-ray crystallography : For absolute configuration (if crystals are obtainable).
Reproducibility requires strict adherence to solvent purity, calibration standards, and referencing against published spectra .
Q. What bioassay models are used to evaluate this compound’s antimicrobial activity?
- Answer : Standardized models include:
- Bacterial strains : Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922) for MIC/MBC determination.
- Fungal assays : Candida albicans (ATCC 90028) in RPMI-1640 media.
Controls must include solvent-only blanks and reference antibiotics (e.g., ampicillin). Statistical validation requires triplicate trials with ANOVA for significance testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies often arise from:
- Variability in source organisms : Cyanobacterial strain differences (e.g., Fischerella vs. Westiellopsis) alter secondary metabolite profiles.
- Assay conditions : pH, temperature, and solvent (DMSO vs. ethanol) affect compound stability.
Mitigation strategies: Cross-validate findings using orthogonal assays (e.g., agar dilution vs. broth microdilution) and publish raw data with error margins .
Q. What experimental designs are optimal for studying this compound’s synergistic effects with other antimicrobial agents?
- Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI):
- Design : 96-well plates with serial dilutions of this compound and co-administered drugs.
- Analysis : Synergy (FICI ≤0.5), additive (0.5–1), indifference (1–2), or antagonism (>2).
Include time-kill curves and flow cytometry for mechanistic insights (e.g., membrane disruption vs. intracellular targeting) .
Q. How do in vitro and in vivo pharmacokinetic models for this compound differ, and what limitations exist?
- Answer :
- In vitro : HepG2 or Caco-2 cell monolayers for permeability (P-gp efflux assays) and microsomal stability (CYP450 metabolism).
- In vivo : Rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS for plasma concentration-time profiles.
Limitations include interspecies metabolic differences and lack of tissue-specific toxicity data. Use allometric scaling cautiously and prioritize PK/PD modeling for dose extrapolation .
Methodological Considerations
- Data Reporting : Follow NIH guidelines for preclinical studies, including raw spectral data in supplementary files and explicit error analysis .
- Ethical Compliance : For in vivo work, include IACUC protocol numbers and anesthesia details in methods sections .
- Reproducibility : Document solvent suppliers, instrument models (e.g., Bruker Avance III HD 600 MHz), and software versions (e.g., MestReNova v14) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
